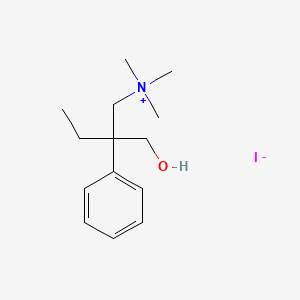

(beta-Ethyl-beta-(hydroxymethyl)phenethyl)trimethylammonium iodide

Beschreibung

(beta-Ethyl-beta-(hydroxymethyl)phenethyl)trimethylammonium iodide is a quaternary ammonium salt characterized by a phenethyl backbone substituted with ethyl and hydroxymethyl groups at the beta positions. The trimethylammonium group confers cationic properties, while the hydroxymethyl and ethyl substituents influence steric bulk, hydrophilicity, and molecular interactions. Such compounds are often investigated for their physicochemical properties (e.g., osmotic coefficients, enthalpies of dilution) and biological activity, particularly in cholinergic systems .

Eigenschaften

CAS-Nummer |

102571-30-2 |

|---|---|

Molekularformel |

C14H24INO |

Molekulargewicht |

349.25 g/mol |

IUPAC-Name |

[2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium;iodide |

InChI |

InChI=1S/C14H24NO.HI/c1-5-14(12-16,11-15(2,3)4)13-9-7-6-8-10-13;/h6-10,16H,5,11-12H2,1-4H3;1H/q+1;/p-1 |

InChI-Schlüssel |

YQRLOCKSDVZRGE-UHFFFAOYSA-M |

Kanonische SMILES |

CCC(C[N+](C)(C)C)(CO)C1=CC=CC=C1.[I-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium iodide typically involves the quaternization of a tertiary amine with an alkylating agent. One common method is the reaction of 2-(hydroxymethyl)-2-phenylbutylamine with methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is isolated by precipitation or crystallization.

Industrial Production Methods

In an industrial setting, the production of [2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium iodide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium iodide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The phenyl group can be reduced to a cyclohexyl group using hydrogenation catalysts like palladium on carbon.

Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium chloride, sodium bromide, or sodium hydroxide in aqueous or organic solvents.

Major Products

Oxidation: 2-(carboxymethyl)-2-phenylbutyl-trimethylazanium iodide.

Reduction: 2-(hydroxymethyl)-2-cyclohexylbutyl-trimethylazanium iodide.

Substitution: 2-(hydroxymethyl)-2-phenylbutyl-trimethylazanium chloride/bromide/hydroxide.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium iodide is used as a phase transfer catalyst in organic synthesis. Its ability to facilitate the transfer of reactants between different phases (e.g., aqueous and organic) makes it valuable in various chemical reactions.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. Its quaternary ammonium structure allows it to interact with microbial cell membranes, leading to cell lysis and death.

Medicine

In medicine, [2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium iodide is investigated for its potential use as a drug delivery agent. Its ability to form complexes with various drugs can enhance their solubility and bioavailability.

Industry

In the industrial sector, this compound is used in the formulation of disinfectants and sanitizers. Its antimicrobial properties make it effective in controlling the growth of bacteria and fungi on surfaces.

Wirkmechanismus

The mechanism of action of [2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium iodide involves its interaction with cell membranes. The positively charged quaternary ammonium group can bind to negatively charged components of the cell membrane, disrupting its integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent.

Vergleich Mit ähnlichen Verbindungen

Acetylcholine and Trimethylammonium Derivatives

Acetylcholine (ACh) is a neurotransmitter with a trimethylammonium head and an ester-linked choline group. Replacing ACh’s ester (-O-CO-) with methylene (-CH2-) or ether (-O-) groups alters thermodynamic behavior. For example:

- Osmotic coefficients : ACh iodide exhibits higher osmotic coefficients than ethoxyethyltriethylammonium iodide, suggesting stronger solute-solvent interactions in ACh .

- Enthalpies of dilution : ACh’s enthalpy of dilution (ΔH) is lower than bulkier analogs like 4-ketopentyltriethylammonium iodide (101 cal/mol), indicating reduced energy changes during dissolution .

The target compound’s phenethyl backbone and hydroxymethyl substituent likely increase steric hindrance compared to ACh, reducing receptor affinity but enhancing stability against hydrolysis.

Triethylammonium vs. Trimethylammonium Substitution

Replacing trimethylammonium with triethylammonium in quaternary salts introduces significant changes:

- Molecular volume : Triethylammonium increases molar volume by ~45 cm³/mol compared to trimethylammonium, as observed in ketones and esters .

- Basicity : Triethylammonium derivatives (e.g., ethoxyethyltriethylammonium iodide) are less basic than trimethylammonium analogs due to conformational differences (trans vs. gauche configurations) .

- Receptor interactions : Trimethylammonium groups show higher affinity for ACh receptors in guinea-pig ileum assays, whereas bulkier triethylammonium groups reduce binding efficacy .

Ether and Methylene-Modified Analogs

Compounds with ether (-O-) or methylene (-CH2-) linkages instead of ester groups exhibit distinct thermodynamic profiles:

- Ether-linked analogs : Show intermediate osmotic coefficients between ACh and methylene-modified compounds, reflecting balanced hydrophilicity and steric effects .

- Methylene-linked analogs : Lower enthalpies of dilution (e.g., n-pentyltriethylammonium iodide) suggest weaker solute-solvent interactions compared to ether or ester derivatives .

The hydroxymethyl group in the target compound may enhance hydrophilicity, positioning it closer to ether-linked analogs in solubility profiles.

Table 1. Thermodynamic Properties of Quaternary Ammonium Salts

| Compound | Osmotic Coefficient (φ) | ΔH Dilution (cal/mol) | Molar Volume Increase (cm³/mol) |

|---|---|---|---|

| Acetylcholine iodide | 0.85 | 75 | — |

| Ethoxyethyltriethylammonium iodide | 0.78 | 95 | 45.4 |

| 4-Ketopentyltriethylammonium iodide | 0.72 | 101 | 45.6 |

| Tetraethylammonium iodide | 0.65 | 110 | 43.5 |

| (Target compound) | Inferred: ~0.70 | Inferred: 90–100 | Inferred: 44–46 |

Data sourced from freezing-point depression and calorimetry studies .

Key Research Findings

Conformational Effects : The gauche configuration of trimethylammonium groups enhances receptor binding compared to the trans configuration in triethylammonium derivatives .

Hydrophilicity vs.

Biologische Aktivität

(beta-Ethyl-beta-(hydroxymethyl)phenethyl)trimethylammonium iodide is a quaternary ammonium compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity based on available research findings, including case studies, mechanisms of action, and comparative data.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNOI

- Molecular Weight : Approximately 305.2 g/mol

- Solubility : Soluble in water due to the presence of the trimethylammonium group.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Cholinergic Activity : As a quaternary ammonium compound, it may act as a cholinergic agent, influencing neurotransmitter release and receptor activation.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens, likely due to its ability to disrupt microbial cell membranes.

- Cell Proliferation and Apoptosis : Some studies indicate that this compound may modulate cell proliferation and induce apoptosis in certain cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against common bacterial strains. The results indicated significant inhibition of growth at concentrations ranging from 10 to 50 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 10 |

| Staphylococcus aureus | 20 | 25 |

| Pseudomonas aeruginosa | 18 | 50 |

Cholinergic Effects

In vitro assays demonstrated that the compound could enhance acetylcholine release in neuronal cultures, suggesting a role in cholinergic signaling. This effect was measured using an ELISA method to quantify acetylcholine levels.

Cancer Cell Line Studies

Research involving HepG2 liver cancer cells showed that treatment with this compound resulted in a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.